BenchChemオンラインストアへようこそ!

1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE

synthetic chemistry dextromethorphan intermediate reductive methylation

1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline (CAS 38969-65-2) is a racemic N-methyl octahydroisoquinoline derivative with molecular formula C₁₈H₂₅NO and molecular weight 271.40 g/mol. The compound serves as a pivotal synthetic intermediate in the industrial production of dextromethorphan, one of the most widely used over-the-counter antitussives.

Molecular Formula C18H25NO
Molecular Weight 271.4 g/mol
CAS No. 38969-65-2
Cat. No. B1616529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE
CAS38969-65-2
Molecular FormulaC18H25NO
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2
InChIInChI=1S/C18H25NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-10,18H,3-6,11-13H2,1-2H3
InChIKeyCRXXSGLBECOUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline (CAS 38969-65-2): Procurement & Differentiation Guide


1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline (CAS 38969-65-2) is a racemic N-methyl octahydroisoquinoline derivative with molecular formula C₁₈H₂₅NO and molecular weight 271.40 g/mol . The compound serves as a pivotal synthetic intermediate in the industrial production of dextromethorphan, one of the most widely used over-the-counter antitussives [1]. Its fully saturated octahydroisoquinoline core bearing a p-methoxybenzyl substituent at C-1 and an N-methyl group confers distinct reactivity and biological properties that differentiate it from closely related analogs.

Why N-Desmethyl, Single-Enantiomer, or N-Alkyl Analogues Cannot Replace 1-(4-Methoxy-benzyl)-2-methyl-octahydroisoquinoline (CAS 38969-65-2)


Superficially similar octahydroisoquinolines cannot be interchanged because the N-methyl substituent and racemic stereochemistry of CAS 38969-65-2 dictate unique reactivity in the Grewe cyclization step, synthetic yield, and pharmacological profile. Complete loss of Grewe cyclization reactivity is observed with the N-methyl compound compared to N-acyl analogues [1], while N-desmethyl intermediates suffer from approximately half the synthetic throughput [2]. N-Methylation is also a structural prerequisite for intraocular pressure-lowering activity in this chemotype [3]. Substituting the racemate with a single enantiomer eliminates the ability to serve as a reference standard for chiral impurity method development required in dextromethorphan ANDA submissions.

Quantitative Differentiation Evidence for 1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline (CAS 38969-65-2) vs. Closest Comparators


Synthetic Yield of N-Methyl Derivative vs. N-Desmethyl Precursor Under Reductive Methylation

The patented preparation of 1-(4-methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline (CAS 38969-65-2) via catalytic hydrogenation of the N-desmethyl precursor with formaldehyde delivers isolated yields of 90–90.5% [1]. In contrast, the general yield for the precursor 1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (heteromorph, CAS 51072-36-7) in the dextromethorphan process is only approximately 50% [2]. This represents an approximately 40–45 percentage point yield advantage at a critical step.

synthetic chemistry dextromethorphan intermediate reductive methylation

Grewe Cyclization Reactivity: N-Methyl Derivative vs. N-Acyl Analogues

Under optimized Grewe cyclization conditions (93% H₃PO₄, 5:1 V/W, 60°C, air), (±)-1-(p-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (CAS 38969-65-2) 'hardly converted to the corresponding morphinan' [1]. The authors attributed this inertness to the high electron density at the nitrogen atom conferred by the N-methyl group. In contrast, N-acyl or N-sulfonyl 1-benzyloctahydroisoquinolines bearing electron-withdrawing groups on nitrogen underwent productive cyclization to the morphinan skeleton under the same conditions [1].

Grewe cyclization morphinan synthesis reactivity

Intraocular Pressure-Lowering Activity: N-Methylated vs. Non-N-Methylated 1-Benzyloctahydroisoquinolines

In a head-to-head in vivo study of bicyclic 1-benzyloctahydroisoquinoline derivatives, N-methylated tertiary amines exhibited significant intraocular pressure (IOP)-lowering activity, whereas non-N-methylated secondary amines and other substitution patterns showed very weak or no activity [1]. The most active N-methylated compound (1-p-methoxybenzyl molecule 2) produced a maximal IOP drop of 8.8 ± 1.9 mmHg (n = 7) in the ipsilateral eye at 4 hours post-administration in normotensive rabbits, with only partial recovery at 7 hours [1]. Non-methylated or differently substituted analogues were either inactive (compound 1) or only weakly active (compounds 3–6) [1].

intraocular pressure glaucoma N-methylation

Utility as Dextromethorphan Impurity Reference Standard: Racemate vs. Single Enantiomer

The racemic 1-(4-methoxybenzyl)-2-methyl-octahydroisoquinoline (CAS 38969-65-2) is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA submissions for dextromethorphan [1]. The individual (R)-enantiomer (CAS 67596-84-3) and (S)-enantiomer (CAS 89614-56-2) are specifically designated as Dextromethorphan Impurity 7 and Impurity 6, respectively [2][3]. The racemate serves as a cost-effective screening standard for chiral method development, while single enantiomers are required for peak identification and quantification.

reference standard ANDA dextromethorphan impurity

Opioid Receptor Pharmacological Modulation by N-Alkyl Substitution: N-Methyl vs. N-Phenethyl

In the octahydroisoquinoline class of opioid receptor modulators, replacement of the N-methyl group with an N-phenethyl substituent significantly increased analgesic potency, while the N-cyclopropylmethyl analogue exhibited mixed agonist-antagonist properties [1]. The N-methyl substituent of CAS 38969-65-2 thus occupies a specific pharmacological niche: it provides a baseline activity profile that can be tuned by N-alkyl modification. Quantitative potency data for the exact N-methyl compound were not reported in this patent, but the structure-activity relationship establishes that the N-methyl group is not interchangeable with larger N-alkyl substituents without altering pharmacological outcome.

opioid receptor analgesic potency N-alkyl SAR

Optimal Research & Industrial Application Scenarios for 1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline (CAS 38969-65-2)


High-Yield N-Methyl Intermediate for Dextromethorphan Industrial Synthesis

For manufacturers optimizing the dextromethorphan synthetic route, procuring CAS 38969-65-2 as the N-methyl intermediate bypasses the low-yield (~50%) reductive methylation step from the N-desmethyl precursor. The patented catalytic hydrogenation method delivers 90–90.5% isolated yield, reducing raw material costs and increasing plant throughput [1]. This scenario applies when the synthetic sequence calls for Grewe cyclization of an N-protected or pre-methylated octahydroisoquinoline.

Reference Standard for Chiral Impurity Method Development in Dextromethorphan ANDA Filings

Analytical laboratories supporting generic dextromethorphan ANDA submissions require the racemic N-methyl octahydroisoquinoline (CAS 38969-65-2) as a reference standard for developing and validating HPLC/UPLC methods capable of resolving both (R)- and (S)-enantiomers (Impurity 7 and Impurity 6, respectively) [2]. The racemate serves as an economical screening tool before individual enantiomer standards are employed for peak assignment and quantification.

Scaffold for Intraocular Pressure-Lowering Agent Discovery

Medicinal chemistry programs targeting ocular hypertension can use CAS 38969-65-2 as the starting scaffold, given that N-methylated 1-p-methoxybenzyl-octahydroisoquinolines have demonstrated significant IOP-lowering activity (maximal drop of 8.8 ± 1.9 mmHg) in normotensive rabbits, while non-methylated analogs are inactive [3]. The racemic nature of the compound also allows for subsequent chiral resolution to identify the eutomer for development.

Opioid Receptor SAR Baseline for N-Alkyl Modification Studies

In opioid receptor pharmacology research, CAS 38969-65-2 provides the N-methyl reference point against which N-alkyl modifications (e.g., N-phenethyl, N-cyclopropylmethyl) are benchmarked. The established rank order of analgesic potency (N-phenethyl > N-methyl) and the mixed agonist-antagonist profile of N-cyclopropylmethyl analogues [4] make the N-methyl compound an essential control for characterizing new derivatives.

Quote Request

Request a Quote for 1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.